
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H24FNO3S and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research has explored the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds, focusing on their cytotoxic activities against different cancer cell lines. For instance, the synthesis and evaluation of carboxamide derivatives have demonstrated potent cytotoxic properties, with some compounds exhibiting inhibitory properties at nanomolar concentrations against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).
Antimycobacterial Properties
Quinoline derivatives have been evaluated for their antimycobacterial properties. A study on Pyrrolo[1,2-a]quinoline derivatives showed significant anti-tubercular activities against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds have also been subjected to molecular docking studies to understand their binding affinities and interactions with target proteins, highlighting their potential as anti-TB agents (Venugopala et al., 2020).
Fluorescence and Optical Properties
Quinoline derivatives are also investigated for their fluorescence and optical properties, making them useful in biochemistry and medicine for studying various biological systems. The synthesis of new quinoline derivatives aimed at creating more sensitive and selective compounds for these applications is an ongoing area of research (Aleksanyan & Hambardzumyan, 2013).
Pharmacokinetic and Molecular Docking Studies
Further research has involved the pharmacokinetic and molecular docking studies of quinoline derivatives, evaluating their drug-likeness and potential as therapeutic agents. These studies aim to predict how these compounds interact with biological systems, contributing to the development of new drugs (Kovalenko et al., 2020).
Synthetic Routes and Methodologies
The development of novel synthetic routes and methodologies for constructing quinoline-2-carboxylate derivatives is a significant area of application. Innovations in this field aim to improve the efficiency and scalability of synthesizing these compounds, which are important in various drug compounds and as ligands in metal-catalyzed reactions (Wang et al., 2018).
Propiedades
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-[(4-fluorophenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3S/c1-17-8-11-20(18(2)14-17)15-32-25-22-6-4-5-7-23(22)29-26(24(25)27(30)31-3)33-16-19-9-12-21(28)13-10-19/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYAZMWLAFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

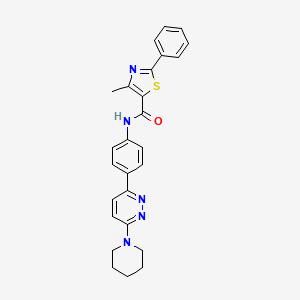
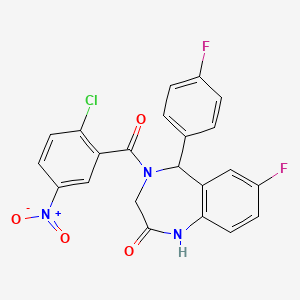
![N-[4-(Azepane-1-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2425530.png)
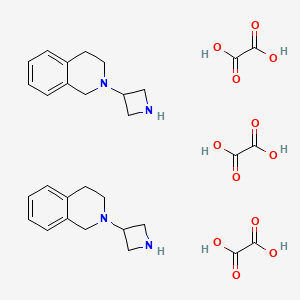
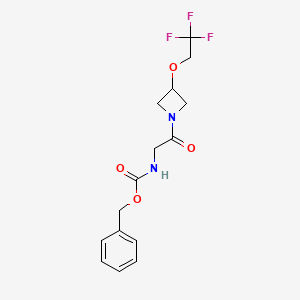
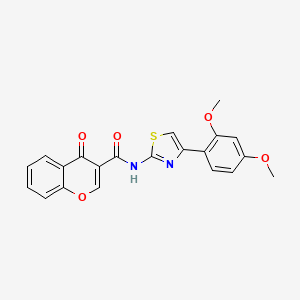
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2425537.png)
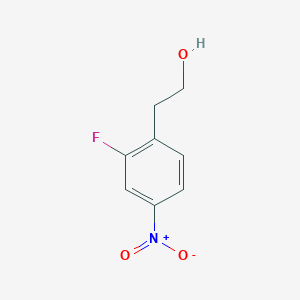
![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)
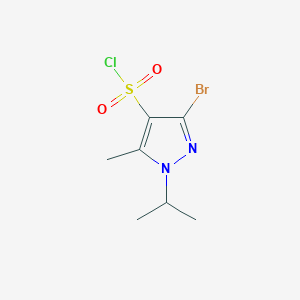
![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)
